molecular formula C10H18N2O B034600 6-(Piperazin-1-yl)cyclohex-3-en-1-ol CAS No. 110469-60-8

6-(Piperazin-1-yl)cyclohex-3-en-1-ol

Cat. No. B034600
M. Wt: 182.26 g/mol
InChI Key: XIBXQXAPLLTWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperazin-1-yl)cyclohex-3-en-1-ol, also known as PCOL, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

6-(Piperazin-1-yl)cyclohex-3-en-1-ol has been studied extensively for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 6-(Piperazin-1-yl)cyclohex-3-en-1-ol has been found to have antiviral, antibacterial, and antifungal properties. It has also been studied as a potential treatment for Parkinson's disease and cancer.
In material science, 6-(Piperazin-1-yl)cyclohex-3-en-1-ol has been used as a building block for the synthesis of various polymers and materials such as hydrogels and nanoparticles. In catalysis, 6-(Piperazin-1-yl)cyclohex-3-en-1-ol has been found to be an effective catalyst for various reactions such as the Suzuki-Miyaura coupling reaction.

Mechanism Of Action

The mechanism of action of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol is not fully understood. However, it is believed to act by binding to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

6-(Piperazin-1-yl)cyclohex-3-en-1-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various viruses, bacteria, and fungi. It has also been found to have neuroprotective properties and can reduce the formation of toxic protein aggregates in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(Piperazin-1-yl)cyclohex-3-en-1-ol in lab experiments is its versatility. It can be easily synthesized and purified, making it a useful building block for the synthesis of various compounds and materials. However, one of the limitations of using 6-(Piperazin-1-yl)cyclohex-3-en-1-ol is its potential toxicity. Further studies are needed to determine the safety of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol and its derivatives.

Future Directions

There are many future directions for the study of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol. One area of research is the development of new drugs based on 6-(Piperazin-1-yl)cyclohex-3-en-1-ol. Another area of research is the synthesis of new materials and polymers using 6-(Piperazin-1-yl)cyclohex-3-en-1-ol as a building block. Additionally, further studies are needed to determine the mechanism of action of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol and its potential applications in various fields.
Conclusion:
In conclusion, 6-(Piperazin-1-yl)cyclohex-3-en-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol and its derivatives.

Synthesis Methods

The synthesis of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol involves the reaction of cyclohex-3-en-1-ol with piperazine in the presence of a catalyst. This reaction results in the formation of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol, which can be purified using various methods such as column chromatography.

properties

CAS RN

110469-60-8

Product Name

6-(Piperazin-1-yl)cyclohex-3-en-1-ol

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

6-piperazin-1-ylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H18N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-2,9-11,13H,3-8H2

InChI Key

XIBXQXAPLLTWFN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2CC=CCC2O

Canonical SMILES

C1CN(CCN1)C2CC=CCC2O

Origin of Product

United States

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